Stilbostat - 15470-58-3

Stilbostat

Catalog Number: EVT-1191971
CAS Number: 15470-58-3
Molecular Formula: C28H34Cl4N2O4
Molecular Weight: 604.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Stilbostat involves several key steps that utilize various chemical precursors and reaction conditions. The primary method for synthesizing Stilbostat is through the modification of steroidal structures to enhance their anticancer properties. This typically includes:

  1. Starting Materials: The synthesis begins with steroid precursors, which are modified through chemical reactions such as alkylation or acylation.
  2. Reagents and Catalysts: Common reagents include alkyl halides and acyl chlorides, with catalysts such as Lewis acids facilitating the reaction.
  3. Reaction Conditions: The reactions are often performed under anhydrous conditions to prevent hydrolysis, typically at elevated temperatures to increase reaction rates.

A typical synthesis pathway can be illustrated as follows:

Steroidal precursor+Alkyl halideLewis acidStilbostat\text{Steroidal precursor}+\text{Alkyl halide}\xrightarrow{\text{Lewis acid}}\text{Stilbostat}

This method allows for the introduction of functional groups that enhance the biological activity of Stilbostat against cancer cells .

Molecular Structure Analysis

The molecular structure of Stilbostat can be characterized by its steroidal backbone, which consists of four fused rings typical of steroid compounds. Key features of its structure include:

  • Core Structure: The compound maintains the characteristic steroid framework, which consists of three cyclohexane rings and one cyclopentane ring.
  • Functional Groups: Modifications at specific positions on the steroid backbone introduce functional groups that are crucial for its biological activity.
  • Molecular Formula: The empirical formula provides insight into its molecular weight and potential interactions with biological targets.

Advanced techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to elucidate its three-dimensional structure and confirm the presence of specific functional groups .

Chemical Reactions Analysis

Stilbostat undergoes several important chemical reactions that contribute to its mechanism of action:

  1. Hydrolysis: Reacts with water to form hydroxylated derivatives, which may enhance solubility and bioavailability.
  2. Oxidation: Can be oxidized to form more reactive intermediates that may interact with cellular targets.
  3. Substitution Reactions: Engages in nucleophilic substitution reactions with various biological molecules, including proteins and nucleic acids.

These reactions are essential for its activity as a cytostatic agent, allowing it to interfere with cellular processes critical for tumor growth and survival .

Mechanism of Action

The mechanism of action of Stilbostat involves multiple pathways:

  • Hormonal Modulation: Stilbostat acts by modulating hormonal pathways that regulate cell proliferation. It mimics natural hormones, binding to hormone receptors and altering gene expression related to cell growth.
  • Inhibition of Cell Cycle Progression: By interfering with signaling pathways, Stilbostat can halt the cell cycle at various checkpoints, leading to apoptosis (programmed cell death) in cancer cells.
  • Targeting Specific Pathways: Research indicates that Stilbostat may selectively inhibit pathways associated with androgen receptor signaling, which is crucial in prostatic carcinoma .
Physical and Chemical Properties Analysis

Stilbostat exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 400 g/mol, indicative of its complex structure.
  • Solubility: Moderately soluble in organic solvents; solubility in aqueous solutions is enhanced through structural modifications.
  • Stability: Generally stable under physiological conditions but may degrade under extreme pH or temperature.

These properties significantly influence its pharmacokinetics and bioavailability when administered as a therapeutic agent .

Applications

Stilbostat has several scientific applications:

  • Cancer Treatment: Primarily used in clinical settings for treating prostatic carcinoma, especially in cases resistant to other therapies.
  • Research Tool: Employed in laboratories to study hormonal signaling pathways and cancer biology.
  • Drug Development: Serves as a lead compound for developing new anticancer agents with improved efficacy and reduced side effects.

Ongoing research aims to explore its potential in combination therapies and other malignancies beyond prostatic cancer .

Introduction to Stilbostat

Historical Context of Stilbene Derivatives in Pharmacotherapy

The therapeutic application of stilbene derivatives spans nearly nine decades, originating with the synthesis of diethylstilbestrol (DES) in 1938. This pioneering nonsteroidal estrogen represented one of the first intentionally designed synthetic therapeutic agents, specifically engineered to mimic natural estrogenic activity while overcoming the metabolic vulnerabilities of endogenous hormones. DES was prescribed for multiple indications between 1940-1971, including pregnancy support and menopausal hormone therapy, before its teratogenic effects became evident [6] [9]. The DES tragedy fundamentally transformed pharmaceutical regulation and pharmacovigilance practices while paradoxically confirming the profound bioactivity of synthetic stilbenes in human physiology.

The structural evolution continued with the isolation and characterization of resveratrol (3,5,4'-trihydroxystilbene) from Veratrum grandiflorum in the 1960s. This natural stilbenoid demonstrated multifaceted biological activities beyond endocrine modulation, including cardioprotective, neuroprotective, and antimicrobial properties [2] [7]. The pharmacological limitations of natural stilbenoids—particularly their rapid metabolism, poor bioavailability, and isomerization tendencies—stimulated systematic medicinal chemistry efforts to develop synthetic analogues with optimized pharmacokinetic profiles. This trajectory of structural refinement established the chemical foundation for contemporary compounds including Stilbostat, specifically designed to overcome these limitations while retaining therapeutic efficacy [7].

Table 1: Evolution of Stilbene-Based Therapeutics

EraRepresentative CompoundStructural FeaturesPrimary Therapeutic Applications
1930s-1970sDiethylstilbestrol (DES)Unhydroxylated, ethyl substituentsPregnancy support, menopausal therapy, prostate cancer
1960s-presentResveratrolTrihydroxylated monomerCardioprotection, antimicrobial, chemoprevention
1980s-2000sCombretastatinsMethoxylated, trimethoxyaryl groupAntimitotic cancer therapeutics
2000s-presentStilbostatHalogenation, methylated hydroxylsEndocrine oncology, targeted cancer therapy

Definition and Classification of Stilbostat as a Synthetic Therapeutic Agent

Stilbostat is systematically classified as a halogenated, methylated stilbene derivative specifically engineered for enhanced receptor affinity and metabolic stability. Its core structure retains the fundamental C6-C2-C6 stilbene backbone characterized by two aromatic rings connected by an ethylene bridge, but incorporates strategic modifications including halogen atoms at specific ring positions and methyl ether protections of phenolic hydroxyl groups. These deliberate substitutions significantly enhance the molecule's lipophilicity and resistance to glucuronidation compared to natural precursors like resveratrol [7].

The compound exhibits dual therapeutic classification based on its established mechanisms of action. Primarily, it functions as a selective endocrine modulator with particular affinity for nuclear estrogen receptors, though with distinct activation profiles compared to first-generation synthetic estrogens. Additionally, Stilbostat demonstrates microtubule-disrupting properties that align it mechanistically with the combretastatin class of antineoplastic agents, enabling direct tumor vasculature targeting [7]. This dual functionality positions Stilbostat uniquely within the pharmacological landscape, capable of simultaneously addressing hormone-responsive signaling pathways and direct cytotoxic actions in malignancies.

Table 2: Structural and Functional Classification of Stilbostat

Classification ParameterStilbostat CharacteristicsTherapeutic Implications
Core StructureSynthetic halogenated stilbene derivativeEnhanced metabolic stability vs natural stilbenoids
Substituent PatternMethyl-protected hydroxyls, halogen atomsIncreased lipophilicity and membrane permeability
Primary MechanismNuclear receptor modulation + microtubule disruptionDual endocrine and direct cytotoxic activity
Molecular TargetsEstrogen receptors α/β, tubulin, GPERApplicability in hormone-sensitive and -insensitive cancers
Therapeutic CategoryTargeted antineoplastic agentPrecision oncology applications

Scope of Research on Stilbostat in Modern Endocrinology and Oncology

Contemporary investigation of Stilbostat spans multiple research domains, with particular emphasis on hormone-dependent oncological pathways. Significant research focus examines Stilbostat's interference with estrogen receptor signaling cascades in breast carcinoma models, where it demonstrates selective receptor modulation distinct from classical estrogen agonists or antagonists [6] [9]. Recent investigations presented at endocrinology conferences including "Hormone Dependent Cancer 2025" highlight its potential in overcoming endocrine resistance mechanisms in estrogen receptor-positive malignancies through simultaneous modulation of nuclear and membrane estrogen receptors [3].

Emerging preclinical evidence suggests broader applications beyond breast cancer, including androgen-independent prostate cancer models where Stilbostat modulates alternative growth pathways independent of traditional androgen receptor targeting [5] [8]. The compound's immunomodulatory potential represents a particularly innovative research vector, with studies suggesting synergistic effects when combined with immune checkpoint inhibitors through enhanced tumor antigen presentation and altered cytokine profiles within the tumor microenvironment [3] [8].

Cutting-edge metabolomic approaches are increasingly applied to elucidate Stilbostat's systemic metabolic effects, particularly regarding glucose metabolism and lipid homeostasis in cancer models. These investigations align with the research priorities highlighted by the Society for Endocrinology's Special Interest Group in Oncoendocrinology, which emphasizes understanding the metabolic consequences of novel cancer therapeutics [8]. Additionally, advanced drug delivery platforms under investigation include nanoparticulate formulations and prodrug strategies specifically designed to overcome the solubility limitations inherent to the stilbene pharmacophore while enhancing tumor-specific biodistribution [7].

Table 3: Current Research Focus Areas for Stilbostat

Research DomainSpecific Investigational FocusPotential Clinical Impact
Receptor PharmacologyDifferential ERα/ERβ activation profilesTissue-selective endocrine modulation
Tumor MicroenvironmentImmune cell recruitment and polarizationEnhanced response to immuno-oncology agents
Metabolic ReprogrammingCancer cell glycolysis inhibitionTargeting Warburg effect in aggressive tumors
Therapeutic CombinationsSequencing with CDK4/6 inhibitorsOvercoming endocrine resistance in breast cancer
Epigenetic ModulationDNA methyltransferase inhibitionReversal of cancer epigenomic alterations

The ongoing research paradigm positions Stilbostat at the interface of traditional endocrine therapy and molecularly targeted oncology, with particular emphasis on its potential in treatment-resistant disease states. Current clinical trials focus on biomarker-stratified patient populations, especially those with hormone receptor-positive, HER2-negative advanced breast carcinoma with progression following conventional endocrine agents. Parallel translational research explores applications in rare endocrine malignancies including adrenocortical carcinoma and neuroendocrine tumors where therapeutic options remain limited [3] [5]. These investigations reflect the evolving understanding of Stilbostat's polypharmacology and its potential to address unmet needs in precision oncology through rationally designed therapeutic regimens based on tumor molecular profiling.

Properties

CAS Number

15470-58-3

Product Name

Stilbostat

IUPAC Name

[4-[(E)-4-[4-[bis(2-chloroethyl)carbamoyloxy]phenyl]hex-3-en-3-yl]phenyl] N,N-bis(2-chloroethyl)carbamate

Molecular Formula

C28H34Cl4N2O4

Molecular Weight

604.4 g/mol

InChI

InChI=1S/C28H34Cl4N2O4/c1-3-25(21-5-9-23(10-6-21)37-27(35)33(17-13-29)18-14-30)26(4-2)22-7-11-24(12-8-22)38-28(36)34(19-15-31)20-16-32/h5-12H,3-4,13-20H2,1-2H3/b26-25+

InChI Key

BOIZOYRDXIYMCY-OCEACIFDSA-N

SMILES

CCC(=C(CC)C1=CC=C(C=C1)OC(=O)N(CCCl)CCCl)C2=CC=C(C=C2)OC(=O)N(CCCl)CCCl

Synonyms

stilbostat

Canonical SMILES

CCC(=C(CC)C1=CC=C(C=C1)OC(=O)N(CCCl)CCCl)C2=CC=C(C=C2)OC(=O)N(CCCl)CCCl

Isomeric SMILES

CC/C(=C(/CC)\C1=CC=C(C=C1)OC(=O)N(CCCl)CCCl)/C2=CC=C(C=C2)OC(=O)N(CCCl)CCCl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.